molecular formula C19H27ClN6O2 B1262658 2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Cat. No. B1262658
M. Wt: 406.9 g/mol
InChI Key: CBLCTUFCSACEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2-butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is an aromatic ether.

Scientific Research Applications

Molecular Structure Analysis

  • Molecular and Crystal Structure Studies : Research has been conducted on the molecular and crystal structures of related triazine compounds, highlighting their symmetrical properties and molecular conformations (Dolzhenko et al., 2011).

Chemical Synthesis and Reactions

  • Efficient Condensing Agents : Triazine derivatives have been synthesized and characterized as effective condensing agents in chemical reactions, facilitating the formation of amides and esters (Kunishima et al., 1999).
  • Cyclisation Reactions : Various cyclisation reactions of azolylhydrazones derived from triazine compounds have been studied, leading to the formation of novel triazine derivatives (Gray et al., 1976).
  • Synthesis of Novel Compounds : Triazines have been used as starting materials in the synthesis of a range of compounds, demonstrating their versatility in chemical synthesis (Xian-feng, 2011).

Applications in Material Science

  • Crystallographic Studies : The planarity and conformation of heterocyclic systems in triazine compounds have been investigated, which is crucial for material science applications (Dolzhenko et al., 2010).

Biomedical Research

  • Antibacterial and Anticancer Evaluation : Some triazine derivatives have been evaluated for their antibacterial and anticancer properties, demonstrating the potential medicinal applications of these compounds (Bondock & Gieman, 2015).
  • Antimicrobial and Larvicidal Activities : Novel triazinone derivatives have been synthesized and assessed for their antimicrobial and mosquito larvicidal activities, indicating their potential use in public health (Castelino et al., 2014).

Computational Studies

  • Docking Studies : Complexation of triazine derivatives with metal ions has been explored, including computational docking studies to understand their interaction with biomolecules (Mardani et al., 2019).

properties

Product Name

2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Molecular Formula

C19H27ClN6O2

Molecular Weight

406.9 g/mol

IUPAC Name

2-[[4-(2-butoxy-5-chloroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C19H27ClN6O2/c1-2-3-12-28-16-7-6-14(20)13-15(16)22-18-23-17(21-8-11-27)24-19(25-18)26-9-4-5-10-26/h6-7,13,27H,2-5,8-12H2,1H3,(H2,21,22,23,24,25)

InChI Key

CBLCTUFCSACEMV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 5
2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 6
2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

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